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molecular formula C12H12ClNO2 B1354304 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 755030-85-4

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1354304
M. Wt: 237.68 g/mol
InChI Key: VWFGBAZRKXYFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825144B2

Procedure details

10.1 g (0.037 mol) of 4-chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole hydrochloride were suspended in 100 ml of water and 75 ml of dichloromethane. With stirring, a pH of 12 was established in the water phase with 45 ml (0.023 mol) of aqueous sodium hydroxide solution. Subsequently, the phases were separated and the aqueous phase was discarded. The organic phase was concentrated by distillation completely under reduced pressure. The remaining oil crystallized through after the addition of seed crystals.
Name
4-chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole hydrochloride
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)[O:7][C:8]=1[CH3:9].[OH-].[Na+]>O.ClCCl>[Cl:2][CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)[O:7][C:8]=1[CH3:9] |f:0.1,2.3|

Inputs

Step One
Name
4-chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole hydrochloride
Quantity
10.1 g
Type
reactant
Smiles
Cl.ClCC=1N=C(OC1C)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated by distillation completely under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining oil crystallized through
ADDITION
Type
ADDITION
Details
after the addition of seed crystals

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(OC1C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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